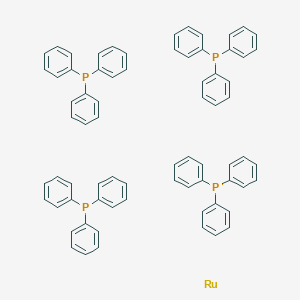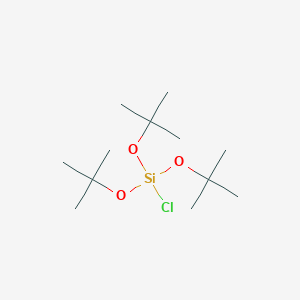![molecular formula C10H10O B106793 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- CAS No. 15584-52-8](/img/structure/B106793.png)
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- is a polycyclic ketone with a unique and highly strained structure This compound is part of the cubane family, known for their cubic-like molecular geometry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- can be synthesized through the reaction of strained polycyclic ketones with diazomethane. The reaction of 1,4-bishomocubanone with ethereal diazomethane leads to a mixture of the homologous ketone and the aldol-type dimer. In the presence of methanol, the reaction yields predominantly the ketone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less strained derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Diazomethane: Used in the synthesis of 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-.
Methanol: Facilitates the formation of the ketone product in the presence of diazomethane.
Acids and Bases: Used in various substitution reactions.
Major Products Formed
Homologous Ketone: Formed during the reaction with diazomethane.
Aldol-type Dimer: Another product of the reaction with diazomethane.
Scientific Research Applications
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of strained polycyclic ketones and their reactivity.
Medicine: Research into the compound’s potential as a drug precursor or active pharmaceutical ingredient.
Industry: Possible use in the development of new materials with unique properties due to the strained structure of the compound
Mechanism of Action
The mechanism of action of 1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- involves the influence of ring strain on its reactivity. The strained structure makes the compound highly reactive, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro- can be compared with other similar compounds, such as:
1,4-Bishomocubanone: Another member of the cubane family with a similar strained structure.
Cubane Derivatives: Compounds with cubic-like molecular geometry and similar reactivity.
Nitro-substituted Bishomocubanes:
Properties
CAS No. |
15584-52-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
pentacyclo[5.3.0.02,5.03,9.04,8]decan-6-one |
InChI |
InChI=1S/C10H10O/c11-10-7-3-1-2-4-5(3)9(10)8(4)6(2)7/h2-9H,1H2 |
InChI Key |
KIOXQCAVQTVNCR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
Canonical SMILES |
C1C2C3C4C1C5C2C3C4C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)



![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)
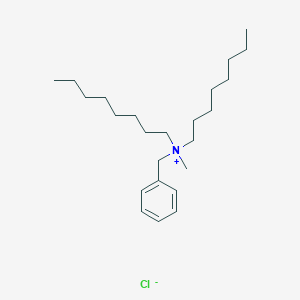
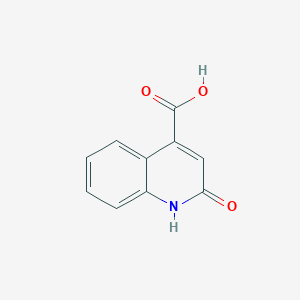
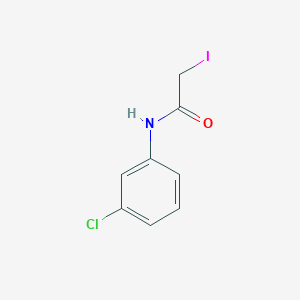
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
